molecular formula C8H10ClNO B8369859 2-ethyl-3-chloromethylpyridine-N-oxide

2-ethyl-3-chloromethylpyridine-N-oxide

Cat. No.: B8369859
M. Wt: 171.62 g/mol
InChI Key: JUDBMSZKWAEWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-3-chloromethylpyridine-N-oxide is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

3-(chloromethyl)-2-ethyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C8H10ClNO/c1-2-8-7(6-9)4-3-5-10(8)11/h3-5H,2,6H2,1H3

InChI Key

JUDBMSZKWAEWRL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=[N+]1[O-])CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 2-ethyl-3-chloromethylpyridine (2.4 g, 15.4 mmol) was dissolved in CHCl3 (100 mL) and cooled under nitrogen to 0° C. and m-chloroperbenzoic acid (55%, 4.2 g) was added in small portions. The reaction was stirred for 2 hours. The reaction was extracted twice with saturated aqueous sodium bicarbonate (100 mL). The organic phase was dried with MgSO4, filtered and the solvent was removed under reduced pressure. The residue was chromatographed on silica gel packed in 98:2 CH2Cl2 :MeOH and eluted with the same. The appropriate fractions were combined and the solvent removed under reduced pressure the give the desired 2-ethyl-3-chloromethylpyridine-N-oxide.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two

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